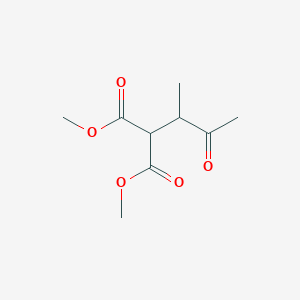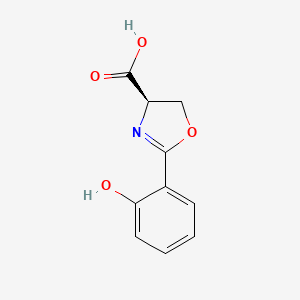
(R)-2-(2-Hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(2-Hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid is a chiral compound that belongs to the class of oxazole derivatives It features a hydroxyphenyl group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxybenzaldehyde with an amino acid derivative in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(2-Hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and organometallic compounds.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted oxazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-(2-Hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules.
Medicine
In medicinal chemistry, ®-2-(2-Hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of ®-2-(2-Hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions, enhancing its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Hydroxyphenyl)oxazole-4-carboxylic acid: Lacks the chiral center present in ®-2-(2-Hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid.
4,5-Dihydrooxazole-4-carboxylic acid: Does not have the hydroxyphenyl group, resulting in different chemical properties and reactivity.
2-Hydroxyphenylacetic acid: Similar hydroxyphenyl group but lacks the oxazole ring.
Uniqueness
®-2-(2-Hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid is unique due to its chiral nature and the presence of both hydroxyphenyl and oxazole moieties. This combination of functional groups provides a versatile platform for various chemical transformations and applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C10H9NO4 |
|---|---|
Peso molecular |
207.18 g/mol |
Nombre IUPAC |
(4R)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H9NO4/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,12H,5H2,(H,13,14)/t7-/m1/s1 |
Clave InChI |
WHVGFDBEOIEPBC-SSDOTTSWSA-N |
SMILES isomérico |
C1[C@@H](N=C(O1)C2=CC=CC=C2O)C(=O)O |
SMILES canónico |
C1C(N=C(O1)C2=CC=CC=C2O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


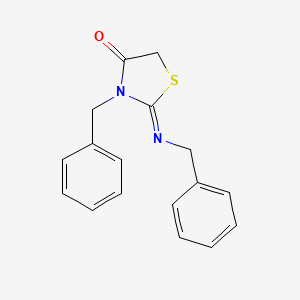
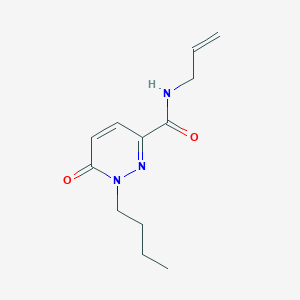

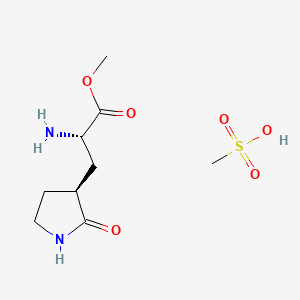
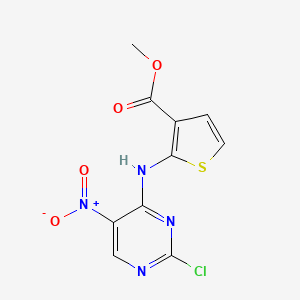
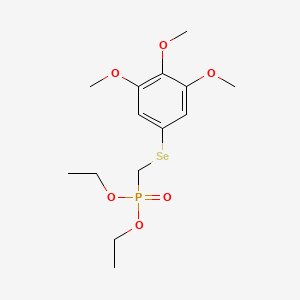
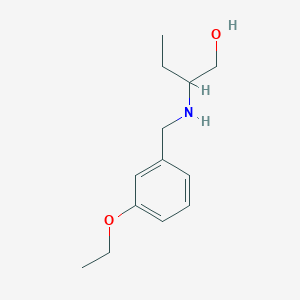
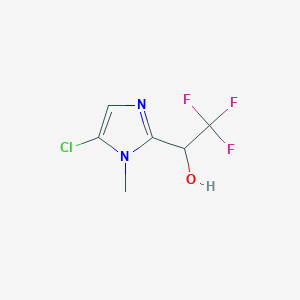
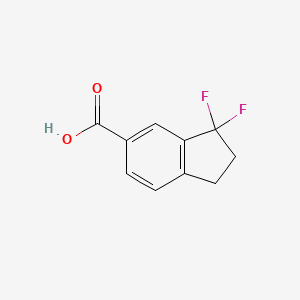
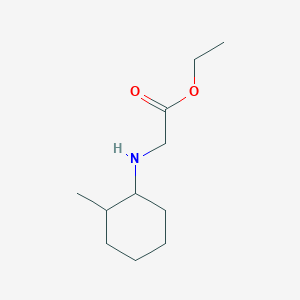


![tert-Butyl (2-(7-methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethyl)carbamate](/img/structure/B14909991.png)
